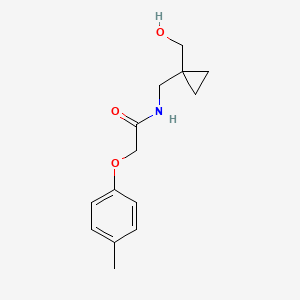

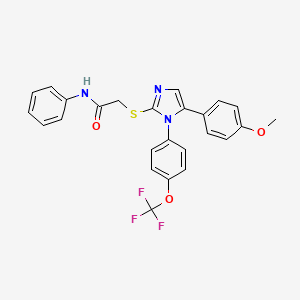

![molecular formula C23H24N4O2S B2575527 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide CAS No. 894025-41-3](/img/structure/B2575527.png)

3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic .

Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .

Scientific Research Applications

Antioxidant and Anticancer Activity

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives, related to the compound , have been investigated for their antioxidant and anticancer activities. These derivatives exhibit significant antioxidant activity, with some being 1.4 times more effective than ascorbic acid. Their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating cytotoxic effects, particularly against U-87. This suggests potential use in cancer research and treatment (Tumosienė et al., 2020).

Antiproliferative Activity

Thiazolo[3,2-b][1,2,4]triazoles, chemically similar to the compound of interest, have been synthesized and evaluated for antiproliferative activity. Among these, specific derivatives exhibited promising antiproliferative effects, suggesting their potential as therapeutic agents (Narayana et al., 2010).

Antibacterial Activity

Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to the compound , have been synthesized and tested for antibacterial activity. Some of these compounds showed good antibacterial activity against Rhizobium radiobacter, indicating potential application in the development of new antibacterial agents (Tumosienė et al., 2012).

Antimicrobial Activity

Studies on 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are chemically related, have shown significant antibacterial and antifungal activities. These compounds have reached levels of antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole, underlining their potential in antimicrobial research (Helal et al., 2013).

Anticonvulsant Activity

Thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their anticonvulsant activity. Specific compounds within this category exhibited promising anticonvulsant effects, highlighting their potential in the development of anticonvulsant therapies (Vijaya Raj & Narayana, 2006).

Mechanism of Action

While the specific mechanism of action for “3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide” is not available, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-4-3-5-18(14-16)22-25-23-27(26-22)19(15-30-23)12-13-24-21(28)11-8-17-6-9-20(29-2)10-7-17/h3-7,9-10,14-15H,8,11-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWXDFZSIINVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

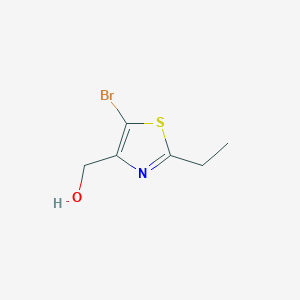

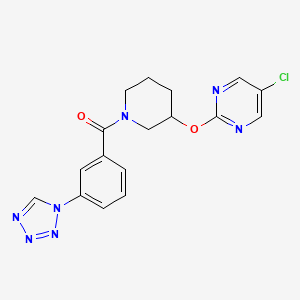

![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)

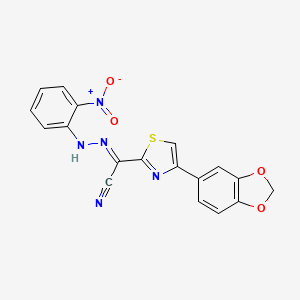

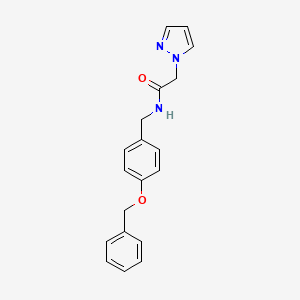

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)

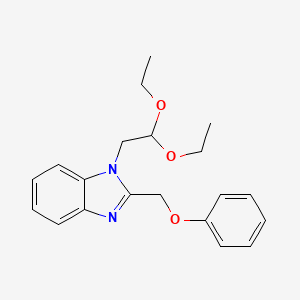

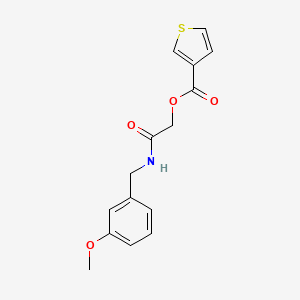

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2575451.png)

![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575454.png)

![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)

![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)